N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide
Description
N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a triazoloquinazoline derivative characterized by a fused [1,2,4]triazolo[4,3-c]quinazolinone core, a 7-methyl substituent, and a 3-fluorophenyl acetamide side chain. This structure combines nitrogen-rich heterocyclic systems with fluorinated aromatic moieties, a design strategy commonly employed to enhance metabolic stability and target binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2/c1-11-4-2-7-14-16(11)20-10-23-17(14)22-24(18(23)26)9-15(25)21-13-6-3-5-12(19)8-13/h2-8,10H,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULIMPQIJZZGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as triazoloquinazolines, have been found to inhibit the pcaf bromodomain. PCAF (P300/CBP-associated factor) is a histone acetyltransferase that plays a crucial role in gene expression and is a potential therapeutic target for cancer.
Mode of Action
It is suggested that similar compounds may bind to the active site of pcaf, inhibiting its function. This inhibition could potentially disrupt the normal function of genes regulated by PCAF, leading to anticancer effects.
Biochemical Pathways
Disruption of these pathways could potentially lead to the death of cancer cells.
Biological Activity
N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a triazoloquinazoline core, which is known for its diverse biological activities. The presence of the 3-fluorophenyl group and the 7-methyl substituent plays a crucial role in modulating its pharmacological profile.
Cytotoxicity Studies
Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values below 100 μM against human cancer cell lines such as HCT-116, HeLa, and MCF-7 .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | HCT-116 | 2.44 |
| 16 | HepG2 | 6.29 |
| 37 | HeLa | 34 |
| 46 | MCF-7 | 59 |
The mechanism by which these compounds exert their cytotoxic effects often involves the inhibition of topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. Inhibiting Topo II leads to DNA damage and subsequent apoptosis in cancer cells . The presence of specific substituents can enhance binding affinity to DNA, thereby increasing efficacy.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazoloquinazoline scaffold significantly influence biological activity. For example:
- Trifluoromethyl groups enhance cytotoxicity by improving lipophilicity and facilitating cellular uptake.
- Amino substitutions have been shown to affect binding interactions with DNA, where larger aliphatic amines generally decrease activity due to steric hindrance .
Case Studies
- Cytotoxic Activity Against HCT-116 : In a study evaluating various derivatives, compound 16 demonstrated remarkable cytotoxicity with an IC50 value of 2.44 μM against HCT-116 cells. This was attributed to its ability to intercalate into DNA and inhibit Topo II effectively .
- Metabolic Stability : Compounds were also assessed for metabolic stability using human liver microsomes. The results indicated that certain structural modifications could enhance metabolic stability while retaining cytotoxic potency .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Variations
(a) Triazolo[4,3-c]quinazolinone vs. Quinazolinone Analogues
The triazoloquinazolinone core distinguishes the target compound from simpler quinazolinone derivatives. In contrast, the triazolo fusion in the target compound may confer improved enzymatic resistance or altered receptor interactions, though specific pharmacological data remain unreported in the provided evidence.
(b) Triazolo[4,3-c]pyrimidinone Analogues
highlights structurally related triazolo[4,3-c]pyrimidinone derivatives:
- N-(4-fluorophenyl)-2-[5-(3,4-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide (Mol. Wt. 420.45)
- N-(3,4-difluorophenyl)-2-[5-(3,4-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide (Mol. Wt. 438.44)
These compounds share the triazolo-pyrimidinone core but differ in fluorophenyl substitution (mono- vs. di-fluoro) and aniline side chains.
Substituent Effects
(a) Fluorophenyl vs. Dimethylphenyl Groups
The target compound’s 3-fluorophenyl group contrasts with the 2,5-dimethylphenyl substituent in N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide (). Fluorination typically enhances lipophilicity and bioavailability, whereas methyl groups may sterically hinder binding.
(b) Chlorophenyl and Thioether Analogues
Compounds like N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d, Yield: 61%) feature thioether linkages and chlorophenyl groups, which may alter redox properties or cytotoxicity profiles compared to the target compound’s acetamide bridge .
Pharmacological Potential
- Anti-inflammatory Activity: Quinazolinone-acetamide hybrids demonstrate moderate anti-inflammatory effects, with ethylamino-substituted variants outperforming Diclofenac in efficacy .
- Anticancer Activity: Quinazolinone derivatives targeting TACE (TNF-α converting enzyme) show promise against MDA-MB-231 cancer cells . The triazoloquinazolinone core in the target compound could exhibit similar or enhanced mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
